molecular formula C20H17ClN4OS B10909366 2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10909366
M. Wt: 396.9 g/mol
InChI Key: RMQCFGRVFBAWCB-FOKLQQMPSA-N
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Description

2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C20H17ClN4OS and its molecular weight is 396.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

IUPAC Name

2-[(E)-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C20H17ClN4OS/c1-12-17(20(26)25(24-12)14-8-6-13(21)7-9-14)11-23-19-16(10-22)15-4-2-3-5-18(15)27-19/h6-9,11,24H,2-5H2,1H3/b23-11+

InChI Key

RMQCFGRVFBAWCB-FOKLQQMPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C=N/C3=C(C4=C(S3)CCCC4)C#N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

Biological Activity

The compound 2-({(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN4SC_{22}H_{23}ClN_4S, with a molecular weight of approximately 396.95 g/mol. It features a unique combination of pyrazole and benzothiophene moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H23ClN4SC_{22}H_{23}ClN_4S
Molecular Weight396.95 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing the pyrazole ring have shown efficacy against various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine in the phenyl ring, enhances cytotoxicity by increasing the compound's reactivity towards biological targets .

Case Study:
In a study examining the antiproliferative effects of pyrazole derivatives on human liver carcinoma cells (HepG2), it was found that compounds with similar structural motifs demonstrated IC50 values in the low micromolar range. The SAR analysis indicated that modifications to the phenyl ring significantly influenced activity .

Anticonvulsant Activity

Compounds similar to the target molecule have also been evaluated for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels in neurons. The incorporation of specific functional groups can enhance binding affinity to GABA receptors or sodium channels .

Research Findings:
A derivative exhibiting potent anticonvulsant activity was identified through screening against the maximal electroshock seizure model in rodents. The compound showed a dose-dependent reduction in seizure duration and frequency .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in cancer cell proliferation or neurotransmitter metabolism.
  • Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways that affect cell survival and apoptosis.
  • DNA Interaction: Some studies suggest that pyrazole-containing compounds can intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the core structure impact biological activity:

  • Chlorine Substitution: Enhances lipophilicity and improves cellular uptake.
  • Pyrazole Ring Modifications: Altering substituents on the pyrazole ring can modulate potency against specific targets.
ModificationEffect on Activity
Chlorine at para positionIncreases cytotoxicity
Methyl substitutionModulates receptor affinity
Benzothiophene linkageEnhances overall bioactivity

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